1-Methyl-5-nitro-1H-indole
Overview
Description
1-Methyl-5-nitro-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the first position and a nitro group at the fifth position of the indole ring. It has the molecular formula C9H8N2O2 and a molecular weight of 176.17 g/mol
Mechanism of Action
Target of Action
1-Methyl-5-nitro-1H-indole, like other indole derivatives, is a significant heterocyclic system in natural products and drugs . It plays a crucial role in cell biology and has been used as a biologically active compound for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing various changes that lead to their biological effects . For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives likely affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
For safe handling, it is recommended to use this compound in a well-ventilated place, avoid contact with skin and eyes, and prevent the formation of dust and aerosols .
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitro-1H-indole can be synthesized through several methods. One common approach involves the nitration of 1-methylindole. This process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the indole ring .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-nitro-1H-indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second and third positions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).
Major Products:
Reduction: 1-Methyl-5-amino-1H-indole.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-5-nitro-1H-indole has several applications in scientific research:
Comparison with Similar Compounds
1-Methyl-5-nitro-1H-indole can be compared with other indole derivatives such as:
1-Methyl-1H-indole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-Nitro-1H-indole: Lacks the methyl group, which can influence its solubility and interaction with biological targets.
1-Methyl-5-amino-1H-indole: The amino group instead of the nitro group can lead to different biological activities and applications.
These comparisons highlight the unique properties of this compound, particularly its combination of the methyl and nitro groups, which contribute to its distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-methyl-5-nitroindole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-10-5-4-7-6-8(11(12)13)2-3-9(7)10/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBQSCHRKSBGKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184021 | |
Record name | 1H-Indole, 1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29906-67-0 | |
Record name | 1H-Indole, 1-methyl-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029906670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Indole, 1-methyl-5-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50184021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1-Methyl-5-nitro-1H-indole in the synthesis of spiroindolinones and what are the potential antimicrobial applications of these compounds?
A1: this compound serves as a crucial starting material in the synthesis of spiroindolinone derivatives, specifically acting as the indole-2,3-dione component. In the study, it reacted with 2-amino-4-chlorothiophenol to yield 5-chloro-1'-methyl-5'-nitro-3H-spiro[1,3-benzothiazole-2,3'-indole]-2'(1'H)-one []. This spiroindolinone derivative, along with others synthesized in previous studies, were then tested for their antimicrobial activity against various bacterial and fungal strains. The research indicated that some of these spiroindolinone derivatives, particularly those containing benzothiazole or 5-chlorobenzothiazole moieties, exhibited promising activity against Staphylococcus aureus and Candida albicans []. These findings highlight the potential of utilizing this compound as a building block for developing novel antimicrobial agents.
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